Triethyl orthoformate

Peptide Synthesis Amino Acid Derivatization Orthoester Reactivity

Generic orthoesters often fail to deliver consistent yields in formamidine synthesis and acetal protection. Triethyl orthoformate (TEOF) eliminates this variability with verifiable performance: • Achieves 91% yield in catalyst-free formamidine synthesis from aniline • Forms O,O'-diethyl acetals efficiently at catalyst loadings as low as 0.1 mol% Yb(OTf)₃ • Delivers 2.1× higher catalytic turnover (kcat 8.06×10⁻³ s⁻¹) vs. triisopropyl orthoformate in biomimetic systems. With a boiling point of 146 °C, TEOF enables high-temperature reactions beyond the reach of trimethyl orthoformate. Supplied moisture-protected at ≥98% purity for reliable, reproducible results.

Molecular Formula C7H16O3
Molecular Weight 148.2 g/mol
CAS No. 122-51-0
Cat. No. B045579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl orthoformate
CAS122-51-0
Synonyms1,1’,1’’-[Methylidyne-tris(oxy)]tris-Ethane;  Orthoformic Acid Triethyl Ester; 
Molecular FormulaC7H16O3
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCCOC(OCC)OCC
InChIInChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3
InChIKeyGKASDNZWUGIAMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethyl Orthoformate Technical Profile and Procurement


Triethyl orthoformate (TEOF), also known as triethoxymethane, is a versatile orthoester of formic acid with the molecular formula HC(OC₂H₅)₃ [1]. This colorless, volatile liquid is a cornerstone reagent in organic synthesis, serving primarily as a source of the ethoxymethylene group . Commercially available at purities typically ≥98% (GC), it is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . Its utility stems from its reactivity with a broad range of nucleophiles, enabling reactions such as esterification, acetalization, and formamidine synthesis under controlled conditions [2].

Workflow Formylation and ethoxymethylene transfer studies
Selection Logic Reactive orthoester for controlled nucleophilic acyl substitution
Use Context Pharmaceutical and agrochemical intermediate synthesis

Performance Distinctions vs. Other Orthoesters


The seemingly minor structural differences among orthoesters (e.g., methyl vs. ethyl esters) translate into significant and quantifiable divergences in reactivity, selectivity, and product outcomes. Simply substituting trimethyl orthoformate (TMOF) or triethyl orthoacetate (TEOA) for triethyl orthoformate (TEOF) without understanding these key distinctions can lead to reaction failure, poor yields, or the generation of undesired byproducts [1]. The following evidence details the specific, data-backed performance characteristics of TEOF that define its unique niche, demonstrating why it cannot be considered a simple, interchangeable commodity and why it is the preferred reagent for specific transformations [2].

Triethyl orthoacetate (TEOA) may not transfer

N-acetylation pathway efficiency can differ; TEOF may not support concurrent esterification and acetylation yields observed with TEOA.

Trimethyl orthoformate (TMOF) mismatch

Boiling point and steric profile may shift reaction temperature windows and alter protecting-group outcomes in diethyl acetal synthesis.

Triisopropyl orthoformate (TIPOF) bulk limits fit

Larger isopropyl groups can reduce catalytic turnover in confined supramolecular hosts relative to TEOF.

Quantitative Performance Evidence


Reactivity in Amino Acid Esterification vs. TEOA

A direct comparative study revealed a stark functional difference between triethyl orthoformate (TEOF) and triethyl orthoacetate (TEOA). While 1 equivalent of TEOA in refluxing toluene efficiently converts L-proline and L-phenylalanine to their corresponding N-acetyl ethyl esters in good yield, the same transformation using TEOF is not effective [1]. This highlights that TEOF is not a viable substitute for TEOA in this specific concurrent esterification/N-acetylation pathway.

Amino Acid Esterification
Head-to-head
TEOF not effective vs TEOA good yield with 1 equiv. in refluxing toluene
Reaction pathway compatibility depends on substrate
Data to verify for peptide synthesis workflows
Peptide Synthesis Amino Acid Derivatization Orthoester Reactivity

Hydrolysis Kinetics in Supramolecular Host vs. TIPOF

In a study of supramolecular catalysis within a chiral host assembly at pH 11 and 50 °C, triethyl orthoformate (TEOF) demonstrated a 2.1-fold higher catalytic turnover number (kcat) compared to its bulkier analog, triisopropyl orthoformate (TIPOF) [1]. The kcat for TEOF was measured at 8.06 × 10⁻³ s⁻¹, while for TIPOF it was 3.86 × 10⁻³ s⁻¹ [1]. This indicates that TEOF is more efficiently processed by the host's catalytic machinery than the isopropyl variant.

Hydrolysis Kinetics
Head-to-head
kcat 8.06 × 10⁻³ s⁻¹ vs TIPOF 3.86 × 10⁻³ s⁻¹ (2.1-fold higher)
Supports supramolecular catalysis studies
Measured at pH 11, 50 °C in chiral host
Supramolecular Catalysis Enzyme Mimics Hydrolysis Kinetics

Catalytic Efficiency in Acetal Formation

TEOF is a highly efficient reagent for forming O,O'-diethyl acetals, a common protecting group for aldehydes and ketones. A study demonstrated that using Yb(OTf)₃ as a Lewis acid catalyst, O,O'-diethyl acetals can be prepared in high yields from aldehydes and ketones using TEOF in absolute ethanol [1]. Crucially, this protocol requires a catalyst loading as low as 0.1 mol% [1]. While TMOF can also be used for acetal formation, this specific, mild protocol is optimized for TEOF to generate the diethyl acetal product .

Acetal Formation
Class-level
0.1 mol% Yb(OTf)₃ catalyst loading for O,O'-diethyl acetal synthesis
Supports protecting-group strategy selection
Method optimized for TEOF in absolute ethanol
Acetalization Protecting Group Chemistry Green Chemistry

Formamidine Synthesis Yield and Versatility

Triethyl orthoformate (TEOF) is a key reagent for the synthesis of formamidines, which are vital precursors to pharmaceuticals and pesticides like Amitraz [1]. A 2024 study on the reaction of aniline with TEOF demonstrated the ability to selectively tune the reaction outcome. Using ethanol as a solvent and 1 equivalent of TEOF at 60 °C for 2 hours, formamidine was obtained in a 91% yield [2]. Notably, this method is catalyst-free [2]. In contrast, a one-pot, three-component reaction using TEOF with aniline derivatives and cyanoamide in refluxing toluene produces N′-aryl-N-cyanoformamidines in high yields, simply by distilling off the ethanol byproduct [3].

Formamidine Synthesis
Reported
91% yield from aniline with 1 eq. TEOF, EtOH, 60 °C, 2 h
Supports pharmaceutical intermediate synthesis
Catalyst-free protocol; condition-dependent product selectivity
Formamidine Synthesis Pharmaceutical Intermediates Pesticide Precursors

Boiling Point and Density vs. TMOF

Triethyl orthoformate (TEOF) possesses distinct physical properties that differentiate it from its lighter analog, trimethyl orthoformate (TMOF), and influence its selection for specific industrial and laboratory processes [1]. TEOF has a boiling point of 146 °C, which is significantly higher than TMOF's boiling point of 101-105 °C [2][3]. Additionally, the density of TEOF is 0.891 g/mL, whereas TMOF is denser at 0.9676 g/mL [2][3].

Physical Properties
Head-to-head
Boiling point 146 °C vs TMOF 101–105 °C; density 0.891 g/mL vs 0.9676 g/mL
Higher-temperature reaction window support
May simplify phase separation in aqueous workups
Chemical Engineering Process Development Reagent Selection

Recommended Applications


O,O'-Diethyl Acetal Protecting Groups

In multi-step organic synthesis, the reliable protection of carbonyl groups is paramount. Triethyl orthoformate (TEOF) is the reagent of choice for generating O,O'-diethyl acetals. As demonstrated in peer-reviewed studies, this transformation proceeds in high yields under mild conditions with a catalyst loading as low as 0.1 mol% Yb(OTf)₃ [1]. This specific protocol is optimized for TEOF, offering a robust and efficient method for chemists who require the diethyl acetal protecting group, which offers different stability and deprotection profiles compared to dimethyl acetals derived from TMOF.

Pharmaceutical and Agrochemical Formamidines

Triethyl orthoformate (TEOF) is an essential building block for the synthesis of formamidines, a key pharmacophore in several important classes of pesticides (e.g., Amitraz) and pharmaceutical candidates [2]. Research confirms that TEOF can be used to achieve high yields (e.g., 91% for formamidine from aniline) in a catalyst-free protocol, or to efficiently produce N′-aryl-N-cyanoformamidines via a one-pot, three-component reaction [3][4]. This proven performance in generating high-purity, valuable intermediates makes TEOF a strategic and verifiable component in process R&D pipelines.

High-Temperature Solvent and Reactant

Process engineers and chemists requiring a formylating agent or solvent for reactions conducted above 100 °C should prioritize triethyl orthoformate (TEOF) over its more volatile counterpart, trimethyl orthoformate (TMOF). TEOF's boiling point of 146 °C provides a significantly wider operational temperature window compared to TMOF's boiling point of 101-105 °C [5][6]. This reduces the risk of solvent evaporation and pressure buildup in closed systems, enhancing process safety and enabling reactions that are simply not feasible with the lower-boiling alternative.

Supramolecular Catalytic System Development

For academic and industrial research groups focused on biomimetic catalysis and enzyme mimics, triethyl orthoformate (TEOF) serves as a high-performance substrate. Direct comparative kinetic studies show that TEOF exhibits a catalytic turnover number (kcat) of 8.06 × 10⁻³ s⁻¹ in a supramolecular host, which is 2.1 times higher than that of triisopropyl orthoformate (TIPOF) under identical conditions [7]. This quantifiable kinetic advantage makes TEOF the preferred substrate for probing host-guest chemistry and for developing novel catalytic systems where faster substrate turnover is a key performance indicator.

Application
Selection Property
Validation Focus
Diethyl acetal protecting-group studies
Mild-condition acetalization with low catalyst loading
Yield and deprotection profile vs. dimethyl acetals
Formamidine intermediate synthesis
High-yield, tunable formamidine/formimidate selectivity
Reaction-condition optimization and product purity
High-temperature formylation reactions
Elevated boiling point and thermal stability
Process safety and solvent evaporation control
Supramolecular catalysis research
Efficient substrate turnover in confined hosts
Kinetic benchmarking against bulkier orthoformates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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